3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Overview
Description
3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a hydroxymethyl group and a sulfone moiety
Mechanism of Action
Target of Action
It shares structural similarities with tris or tris(hydroxymethyl)aminomethane, also known as tromethamine or tham . Tris is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines .
Mode of Action
Tris undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .
Biochemical Pathways
Tris, a structurally similar compound, is used as a component of buffer solutions in various biochemical pathways, especially for solutions of nucleic acids .
Pharmacokinetics
It’s worth noting that tris, a structurally similar compound, is water-soluble , which could potentially influence the bioavailability of this compound.
Result of Action
Tris, a structurally similar compound, is used in medicine for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .
Action Environment
The ph of a tris buffer can vary with temperature , which could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play crucial roles in various biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Oxidation to Form the Sulfone: The thiomorpholine ring is then oxidized to introduce the sulfone moiety, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The sulfone moiety can be reduced to a sulfide under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-1,1-dione: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Hydroxymethyl-thiomorpholine: Lacks the sulfone moiety, which reduces its potential for redox reactions.
Sulfone derivatives: Similar in having the sulfone moiety but may lack the thiomorpholine ring structure.
Uniqueness
3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the combination of the thiomorpholine ring, hydroxymethyl group, and sulfone moiety. This combination provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYMVEXPUQFRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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